molecular formula C10H9N3O B3406084 N'-hydroxyquinoline-2-carboximidamide CAS No. 2225833-82-7

N'-hydroxyquinoline-2-carboximidamide

Cat. No. B3406084
CAS RN: 2225833-82-7
M. Wt: 187.20
InChI Key: DEQWPCQMOAQNTF-UHFFFAOYSA-N
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Description

“N’-hydroxyquinoline-2-carboximidamide” is a chemical compound that is used for pharmaceutical testing . It is also known by its IUPAC name, N’-hydroxy-2-quinolinecarboximidamide .


Molecular Structure Analysis

The molecular formula of “N’-hydroxyquinoline-2-carboximidamide” is C10H9N3O . Its InChI code is 1S/C10H9N3O/c11-10(13-14)9-6-5-7-3-1-2-4-8(7)12-9/h1-6,10H,11H2 . The molecular weight is 187.2 .


Physical And Chemical Properties Analysis

“N’-hydroxyquinoline-2-carboximidamide” is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

1. Role in 2-Oxoglutarate Oxygenase Inhibition

One of the significant applications of N'-hydroxyquinoline derivatives, like 5-carboxy-8-hydroxyquinoline (IOX1), is their role as inhibitors of 2-oxoglutarate (2OG) and iron-dependent oxygenases. These enzymes are important therapeutic targets in various human diseases. IOX1 demonstrates broad-spectrum inhibitory activity, affecting transcription factor hydroxylases, histone demethylases, nucleic acid demethylases, and γ-butyrobetaine hydroxylase. Interestingly, IOX1, unlike similar compounds, can induce translocation of the active site metal in these enzymes, providing a unique mechanism of action (Hopkinson et al., 2013).

2. Luminescence Properties in Lanthanide Complexes

N'-hydroxyquinoline-2-carboximidamide derivatives exhibit intriguing properties in the field of luminescence when coordinated with lanthanide metals. For instance, benzimidazole-substituted 8-hydroxyquinoline ligands form stable lanthanide complexes that show characteristic metal-centered luminescence in the near-infrared region. These properties are critical in developing novel materials with potential applications in sensing, imaging, and other optical technologies (Shavaleev et al., 2008).

3. Antiviral Applications

N'-hydroxyquinoline-2-carboximidamide derivatives have been explored for their potential antiviral properties. Specifically, they have been investigated as inhibitors of human immunodeficiency virus type 1 integrase (HIV-1 IN), an enzyme critical for the viral replication cycle. Some of these derivatives have shown promising inhibitory properties, comparable to clinically used drugs, suggesting their potential as novel antiviral agents (Billamboz et al., 2013).

4. Supramolecular Chemistry Applications

8-Hydroxyquinolines, closely related to N'-hydroxyquinoline-2-carboximidamide, have found extensive use in supramolecular chemistry. They serve as versatile ligands for forming metal complexes and have applications in developing supramolecular sensors, emitting devices, and self-assembled aggregates. Their ability to form stable complexes with various metals expands their utility in synthetic coordination chemistry (Albrecht et al., 2008).

5. Applications in Alzheimer's Disease Research

Derivatives of N'-hydroxyquinoline, like 8-hydroxyquinolines, have been proposed for treating Alzheimer's disease (AD). They act as metal chaperones, interacting with metal-enriched amyloid plaques, and have shown potential inreversing AD phenotypes in animal models. These findings suggest a molecular basis for their neuroprotective and neuroregenerative effects, making them a significant area of study in AD research (Kenche et al., 2013).

6. Applications in Photochemistry

N'-hydroxyquinoline derivatives are known for their significant role in photochemistry. For instance, their radiochemiluminescence properties have been studied for potential applications as radiation dosimeters and in analytical applications. The ability of these compounds to emit light upon radiolysis and addition of bases in the presence of oxygen underlies their utility in photochemical processes (Papadopoulos et al., 2000).

properties

IUPAC Name

N'-hydroxyquinoline-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-10(13-14)9-6-5-7-3-1-2-4-8(7)12-9/h1-6,14H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQWPCQMOAQNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxyquinoline-2-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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